Endogenous Neutrophil Production of 2-Bromooctadecanal vs. 2-Bromohexadecanal
The endogenous production of 2-Bromooctadecanal (2-BrODA) by activated human neutrophils provides a unique differentiation from its shorter-chain analog, 2-Bromohexadecanal (2-BrHDA). A 2002 study in the Journal of Biological Chemistry demonstrated that both compounds are produced by PMA-stimulated neutrophils when incubated in the presence of 5 mM NaBr. This finding establishes 2-BrODA as a physiologically relevant lipid mediator, confirming its specific biological occurrence and utility as a biomarker or research standard [1].
| Evidence Dimension | Endogenous Production in Activated Human Neutrophils |
|---|---|
| Target Compound Data | Detected and confirmed via GC-MS and NMR analysis |
| Comparator Or Baseline | 2-Bromohexadecanal (2-BrHDA), also detected and confirmed |
| Quantified Difference | Qualitative detection of both C18 and C16 α-bromo aldehydes; quantitative ratio not reported in this study |
| Conditions | Human neutrophils incubated in HBSS with 5 mM NaBr, stimulated with PMA |
Why This Matters
This confirms the compound's specific biological identity and relevance, distinguishing it from purely synthetic analogs and validating its use in inflammation and lipidomics research.
- [1] Albert, C. J., et al. (2002). Reactive brominating species produced by myeloperoxidase target the vinyl ether bond of plasmalogens: disparate utilization of sodium halides in the production of alpha-halo fatty aldehydes. Journal of Biological Chemistry, 277(7), 4694-4703. View Source
